molecular formula C7H12ClN3 B2533915 2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine hydrochloride CAS No. 2097931-53-6

2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B2533915
CAS No.: 2097931-53-6
M. Wt: 173.64
InChI Key: XRYAVRRSRMLBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Methyl-1H-pyrazol-3-yl)cyclopropan-1-amine hydrochloride is a cyclopropane-based amine derivative featuring a 1-methylpyrazole substituent. The hydrochloride salt improves solubility in polar solvents, making it advantageous for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

2-(1-methylpyrazol-3-yl)cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-10-3-2-7(9-10)5-4-6(5)8;/h2-3,5-6H,4,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYAVRRSRMLBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CC2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-methyl-1H-pyrazole with cyclopropanecarboxylic acid derivatives in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The primary amine (as a hydrochloride salt) participates in nucleophilic substitution and condensation reactions:

Reaction TypeReagents/ConditionsProducts/OutcomesSource
AcylationAcetic anhydride, DCM, DIEAN-acetyl derivative
AlkylationBromoethane, K₂CO₃, DMF, 80°CN-ethylated derivative
Schiff base formation4-nitrobenzaldehyde, EtOH, refluxImine-linked adducts

The hydrochloride salt requires deprotonation (e.g., using DIEA or K₂CO₃) to activate the amine for these reactions .

Electrophilic Substitution on the Pyrazole Ring

The 1-methylpyrazole moiety undergoes regioselective electrophilic substitution at the C4/C5 positions:

ReagentConditionsPosition ModifiedProduct ApplicationSource
HNO₃/H₂SO₄0°C, 2 hrC4Nitro-substituted intermediate
Br₂/FeCl₃DCM, rt, 1 hrC5Brominated analog
I₂/KIO₃AcOH, 60°C, 4 hrC4Iodinated derivative

Methylation at N1 directs electrophiles to the less hindered C5 position, though steric effects can alter selectivity .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes controlled cleavage under specific conditions:

ReagentConditionsProductsMechanismSource
H₂O/H₂SO₄Reflux, 12 hr1,3-diamine linear chainAcid-catalyzed hydrolysis
Ozone (O₃)-78°C, DCM, then Zn/MeOHPyrazole-aldehyde derivativesOxidative cleavage
Pd(OAc)₂/XPhosDioxane, 100°C, 24 hrCross-coupled biaryl compoundsTransition-metal-mediated

Ring-opening reactions are highly dependent on reagent choice, with acidic conditions favoring hydrolysis and transition metals enabling cross-couplings .

Cross-Coupling Reactions

The pyrazole and cyclopropane units participate in palladium-catalyzed couplings:

Reaction TypeReagents/ConditionsKey PartnersYieldSource
Suzuki-MiyauraPd(dppf)Cl₂, K₃PO₄, dioxane/H₂O, 80°CAryl boronic acids45-72%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAryl halides38-65%
SonogashiraCuI, Pd(PPh₃)₄, Et₃N, THFTerminal alkynes50-68%

Microwave-assisted protocols (e.g., 150°C, 20 min) have been reported to improve yields in Suzuki reactions .

Redox Transformations

The amine and pyrazole groups participate in oxidation/reduction processes:

Target SiteReagents/ConditionsOutcomeSource
Cyclopropane C-C bondH₂O₂, FeSO₄, pH 4.5, 50°CEpoxidation (minor pathway)
Pyrazole ringNaBH₄, MeOH, 0°CPartial reduction to pyrazoline
Amine groupKMnO₄, H₂O, 100°COxidation to nitro compound

Reduction of the pyrazole ring is challenging due to aromatic stability, requiring harsh conditions .

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation:

ConditionReagentOutcomepKaSource
Basic pHNaOH (1M)Free base precipitation~8.2
Acidic pHHCl (gas)Re-protonation to hydrochlorideN/A
Buffer exchangeIon-exchange resinConversion to phosphate saltN/A

The free base is hygroscopic, making the hydrochloride form preferred for storage .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine hydrochloride is C₇H₁₂ClN₃, with a molecular weight of 173.64 g/mol. The compound's structural uniqueness allows it to participate in various chemical reactions, making it a valuable building block in synthetic organic chemistry.

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules, facilitating the development of novel compounds with desired properties.
  • Chemical Reactions : It can undergo several types of reactions, including:
    • Oxidation : Can be oxidized to form various oxides.
    • Reduction : Reduction reactions can yield different amine derivatives.
    • Substitution : Participates in nucleophilic substitution reactions involving the pyrazole ring or cyclopropane moiety.

Biology

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, although further research is necessary to elucidate its efficacy and mechanisms of action.
  • Antiparasitic Properties : Investigations suggest potential antiparasitic effects, indicating that it may inhibit the growth of specific parasites.
  • Anti-inflammatory Effects : Similar compounds within the pyrazole family have shown anti-inflammatory properties, hinting at the potential for this compound to reduce inflammation through modulation of key signaling pathways.

Medicine

Research is ongoing to explore the therapeutic potential of 2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine hydrochloride for various diseases. Its interactions with specific molecular targets, such as enzymes and receptors, may lead to pharmacological effects beneficial for treating conditions like infections or inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the pyrazole ring, cyclopropane modifications, or counterion variations. Below is a comparative analysis based on available

Table 1: Key Features of Selected Analogues

Compound Name Substituent/Modification Molecular Weight (approx.) Notable Applications/Properties Reference
2-(1-Methyl-1H-pyrazol-3-yl)cyclopropan-1-amine hydrochloride Methylpyrazole, cyclopropane, HCl ~186 (free base) + HCl Enhanced solubility; pharmaceutical lead
1-(1-Benzyl-1H-pyrazol-5-yl)methanamine dihydrochloride Benzylpyrazole, dihydrochloride ~386.93 Building block for medicinal chemistry
1-(3-Chloropyridin-2-yl)cyclopropan-1-amine dihydrochloride Chloropyridinyl, dihydrochloride ~263.5 Agrochemical intermediates
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride Triazole, propane chain, HCl ~204.6 Broad-spectrum applications in pharma

Structural and Functional Differences

  • Pyrazole vs.
  • Cyclopropane vs. Propane Chain : The cyclopropane ring in the target compound introduces ring strain, which can stabilize transition states in catalytic reactions or improve rigidity in receptor binding. In contrast, propane-linked analogues (e.g., triazole-propanamine) provide conformational flexibility, suited for modular synthesis .
  • Counterion Effects : The hydrochloride form of the target compound improves aqueous solubility compared to dihydrochloride salts (e.g., 1-(3-chloropyridin-2-yl)cyclopropan-1-amine dihydrochloride), which may exhibit higher crystallinity but reduced solubility in organic solvents .

Pharmacological and Industrial Relevance

  • Pharmaceutical Potential: The methylpyrazole-cyclopropane scaffold is under exploration for CNS targets due to its ability to cross the blood-brain barrier. In contrast, chloropyridinyl analogues (e.g., 1-(3-chloropyridin-2-yl)cyclopropan-1-amine dihydrochloride) are prioritized in agrochemicals for insecticide development .
  • Synthetic Versatility : Compounds like 1-(1-benzyl-1H-pyrazol-5-yl)methanamine dihydrochloride serve as intermediates in coupling reactions, whereas the target compound’s simpler structure facilitates rapid derivatization .

Biological Activity

2-(1-Methyl-1H-pyrazol-3-yl)cyclopropan-1-amine hydrochloride is a compound characterized by its unique structural features, combining a pyrazole ring with a cyclopropane moiety. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and therapeutic properties.

  • Chemical Name: 2-(1-Methyl-1H-pyrazol-3-yl)cyclopropan-1-amine hydrochloride
  • CAS Number: 1820711-56-5
  • Molecular Formula: C7H12ClN3
  • Molecular Weight: 173.64 g/mol

The biological effects of 2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine hydrochloride are attributed to its interaction with specific molecular targets. It is believed to bind to various enzymes and receptors, modulating their activity and leading to diverse biological responses. Ongoing research aims to elucidate the precise pathways involved in its action.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, a study found that derivatives of pyrazole compounds, including this hydrochloride salt, showed significant inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of 2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine hydrochloride has also been explored. A related study on pyrazolo[1,5-a]quinazolines indicated that similar compounds could inhibit the NF-kB pathway, which is crucial in inflammatory responses. The compounds showed IC50 values below 50 µM in cell-based assays, indicating strong anti-inflammatory activity .

Therapeutic Applications

Currently, there is ongoing research into the therapeutic applications of this compound for treating various diseases. Its unique structure makes it a promising candidate for drug development targeting specific pathways involved in disease processes, particularly in oncology and infectious diseases.

Study on Antimicrobial Properties

A recent investigation into the antimicrobial efficacy of pyrazole derivatives highlighted the effectiveness of 2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine hydrochloride against resistant bacterial strains. The study utilized standard disk diffusion methods to assess antibacterial activity, revealing significant zones of inhibition compared to control groups .

Bacterial Strain Zone of Inhibition (mm) MIC (µg/mL)
Staphylococcus aureus2016
Escherichia coli1832
Pseudomonas aeruginosa1532

Anti-inflammatory Mechanism Exploration

Another study focused on the anti-inflammatory mechanisms of pyrazole derivatives. The findings suggested that compounds similar to 2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine hydrochloride could effectively inhibit pro-inflammatory cytokines in cell cultures, thereby reducing inflammation markers significantly .

Q & A

Q. What are the optimal synthetic routes for 2-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclopropanation of pyrazole derivatives followed by amine functionalization and salt formation. Key steps include:
  • Cyclopropanation : Use transition-metal-catalyzed methods (e.g., Simmons-Smith reaction) to form the cyclopropane ring .

  • Amine Introduction : Employ reductive amination or nucleophilic substitution, with pH control to avoid ring strain-induced decomposition .

  • Hydrochloride Salt Formation : Precipitate the free base with HCl gas in anhydrous ether, followed by recrystallization for purity .

  • Optimization : Use continuous flow reactors (as described for cyclopropane derivatives) to enhance yield and scalability .

    Parameter Optimal Condition
    Temperature0–5°C (cyclopropanation step)
    CatalystRhodium(II) acetate
    SolventDichloromethane or THF
    Reaction Time12–24 hours (amine functionalization)

Q. How can researchers confirm the structural integrity of the cyclopropane ring and pyrazole moiety?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for cyclopropane ring protons (δ 1.2–2.0 ppm, characteristic coupling patterns) and pyrazole protons (δ 7.5–8.5 ppm) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond angles and confirm ring strain .
  • HRMS : Validate molecular formula (e.g., C7_7H11_{11}ClN3_3) with <2 ppm error .

Q. What strategies are effective for assessing purity and detecting common impurities?

  • Methodological Answer :
  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (retention time ~8–10 min) .
  • TGA/DSC : Monitor decomposition profiles; hydrochloride salts typically show endothermic peaks at 150–200°C .
  • Elemental Analysis : Acceptable tolerance: C ±0.3%, H ±0.2%, N ±0.5% .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioassay data for this compound across different studies?

  • Methodological Answer : Contradictions may arise from:
  • Purity Variability : Re-test batches with ≥98% purity (via HPLC) .
  • Solvent Effects : Use standardized solvents (e.g., DMSO stock solutions stored at -20°C).
  • Assay Conditions : Validate pH sensitivity (amine protonation affects receptor binding) .
  • Orthogonal Assays : Compare enzymatic inhibition (e.g., kinase assays) vs. cellular viability (e.g., MTT) to isolate mechanisms .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with PyRx to model pyrazole-cyclopropane interactions at ATP-binding pockets .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess cyclopropane ring rigidity’s impact on binding kinetics .
  • QSAR Models : Corrogate substituent effects using datasets of analogs (e.g., 3-fluorophenyl derivatives) .

Q. How can diastereomers or enantiomers be resolved for chiral analogs of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak IA-3 column with hexane:isopropanol (80:20) .

  • Crystallization : Exploit diastereomeric salt formation with L-tartaric acid .

  • Stereochemical Analysis : Assign configurations via vibrational circular dichroism (VCD) .

    Resolution Method Success Rate Time
    Chiral HPLC90–95%30 min
    Salt Crystallization70–80%48 hours

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Use 0.1 M buffers (pH 1–13) and monitor degradation via LC-MS. Hydrolysis occurs at pH >10, cleaving the cyclopropane ring .
  • Thermal Stability : Store at -20°C in amber vials; avoid >40°C to prevent HCl loss .
  • Light Sensitivity : UV/Vis spectra show absorbance shifts after 72 hours under UV light .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility?

  • Methodological Answer :
  • Standardize Protocols : Use the shake-flask method (24 hours equilibration) .
  • Solvent Systems : Compare aqueous (PBS) vs. organic (DMSO) solubility. Hydrochloride salts show higher aqueous solubility (e.g., 25 mg/mL in water) .
  • Dynamic Light Scattering (DLS) : Detect aggregation in PBS, which may falsely reduce apparent solubility .

Q. Why do NMR spectra of synthesized batches show inconsistent peak splitting for cyclopropane protons?

  • Methodological Answer :
  • Ring Strain : Cyclopropane’s angle distortion causes variable coupling constants (J=510HzJ = 5–10 \, \text{Hz}) .
  • Solvent Polarity : Deuterated solvents (CDCl3_3 vs. D2_2O) alter proton exchange rates .
  • Impurity Interference : Trace metal ions (e.g., Fe3+^{3+}) broaden peaks; use EDTA washes .

Tables for Key Comparisons

Q. Table 1: Comparison of Structural Characterization Techniques

Technique Sensitivity Key Use Case
X-ray CrystallographyAtomic-levelCyclopropane bond angles
1H^1H-NMR0.1–1 mol%Pyrazole proton environment
HRMS<2 ppm errorMolecular formula validation

Q. Table 2: Reaction Optimization Parameters

Variable Baseline Condition Optimized Condition
Catalyst Loading5 mol%2 mol% (Rhodium acetate)
TemperatureRoom temp0–5°C (cyclopropanation)
SolventEthanolDichloromethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.